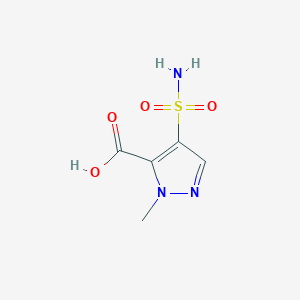
2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The compound has a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are common functional groups in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be influenced by the nature and position of their substituent groups . The presence of the sulfamoyl and carboxylic acid groups in “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” would likely impact its molecular structure, but specific details are not available.Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on their substituent groups . The sulfamoyl and carboxylic acid groups in “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” could potentially participate in various chemical reactions, but specific reactions for this compound are not documented in the literature I have access to.Aplicaciones Científicas De Investigación
Organic Synthesis
“2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” plays a significant role in organic synthesis due to its carboxylic acid group. This functional group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. In organic synthesis, this compound can be used to obtain small molecules that serve as building blocks for more complex structures. Its high solubility in polar solvents like water and alcohols makes it an excellent candidate for reactions requiring a polar medium .
Nanotechnology
In the field of nanotechnology, “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” can be utilized for the surface modification of nanoparticles. The carboxylic acid group can interact with the surface of metallic nanoparticles or carbon nanostructures, promoting dispersion and incorporation into various matrices. This is crucial for creating stable nanocomposites used in electronics, photonics, and biomedicine .
Polymer Chemistry
The carboxylic acid moiety of “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” finds applications in polymer chemistry as well. It can act as a monomer, additive, or catalyst in the polymerization process. Polymers derived from this compound may exhibit unique properties such as enhanced thermal stability or biodegradability, making them suitable for specialized applications .
Medicinal Chemistry
Pyrazoles, which include “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid”, are known for their medicinal properties. They serve as scaffolds for pharmaceuticals and are often used as starting materials for the preparation of drugs. The sulfamoyl and carboxylic acid groups can contribute to the bioactivity of the compound, making it valuable for drug design and discovery .
Agricultural Chemistry
In agricultural chemistry, “2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” can be used to develop new pesticides or herbicides. Its structure allows for interaction with biological systems, potentially leading to the disruption of metabolic pathways in pests or weeds. This could result in more effective and targeted agricultural chemicals .
Environmental Science
The compound’s ability to form stable complexes with metals can be harnessed in environmental science for the removal of heavy metals from wastewater. By binding to toxic metal ions, it can facilitate their extraction from contaminated water sources, aiding in water purification processes .
Propiedades
IUPAC Name |
2-methyl-4-sulfamoylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJPSUJPQICIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

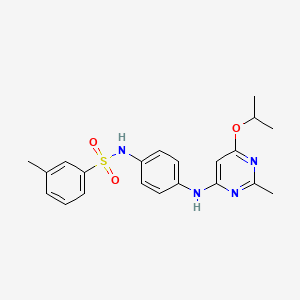
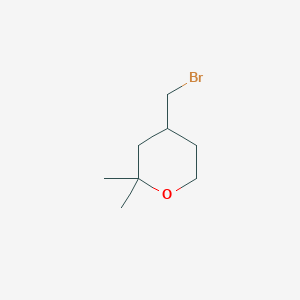

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
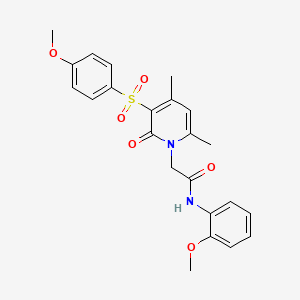

![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)
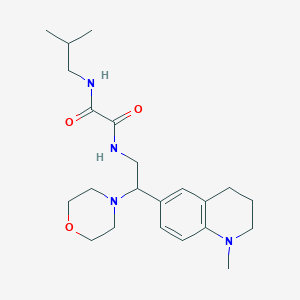

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)